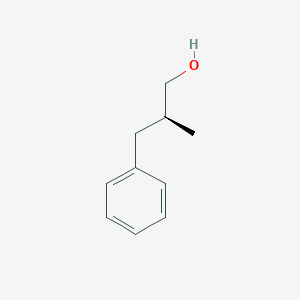(S)-2-methyl-3-phenylpropan-1-ol
CAS No.: 22436-06-2
Cat. No.: VC4585313
Molecular Formula: C10H14O
Molecular Weight: 150.221
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 22436-06-2 |
|---|---|
| Molecular Formula | C10H14O |
| Molecular Weight | 150.221 |
| IUPAC Name | (2S)-2-methyl-3-phenylpropan-1-ol |
| Standard InChI | InChI=1S/C10H14O/c1-9(8-11)7-10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3/t9-/m0/s1 |
| Standard InChI Key | LTZKHYYXQWNXPU-VIFPVBQESA-N |
| SMILES | CC(CC1=CC=CC=C1)CO |
Introduction
Structural and Stereochemical Features
(S)-2-Methyl-3-phenylpropan-1-ol (IUPAC name: (2S)-2-methyl-3-phenylpropan-1-ol) possesses a molecular formula of and a molecular weight of 150.22 g/mol. The compound’s chiral center at C2 confers optical activity, necessitating precise synthetic strategies to achieve high enantiomeric excess (ee). Its isomeric SMILES representation is , highlighting the (S)-configuration.
Synthetic Methodologies
Asymmetric Reduction
Enantioselective reduction of prochiral ketones, such as 2-methyl-3-phenylpropan-1-one, using chiral catalysts (e.g., Corey-Bakshi-Shibata reagents) or biocatalysts (e.g., ketoreductases), can achieve >90% ee. For example:
-
Catalytic Hydrogenation: Transition-metal catalysts (e.g., Ru-BINAP complexes) enable asymmetric hydrogenation under mild conditions.
-
Biocatalytic Routes: Engineered alcohol dehydrogenases (ADHs) offer high stereoselectivity and scalability, aligning with green chemistry principles.
Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 150.22 g/mol |
| Boiling Point | 245–250°C (estimated) |
| Optical Rotation | (c=1, CHCl₃) |
| Solubility | Miscible in organic solvents (e.g., THF, EtOH); low in water |
Industrial Applications
Pharmaceutical Intermediates
The compound’s chirality makes it a precursor for:
-
Chiral Drugs: Antihypertensive agents and antidepressants requiring (S)-configuration.
-
Prodrug Synthesis: Ester derivatives for enhanced bioavailability.
Fragrance and Flavor Chemistry
Its aromatic profile contributes to specialty fragrances, though applications remain exploratory.
Challenges and Future Directions
-
Stereochemical Purity: Scalable enantioselective synthesis remains cost-prohibitive.
-
Biological Profiling: In vivo studies are needed to validate therapeutic potential.
-
Green Synthesis: Developing biocatalytic routes with reduced environmental impact.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume